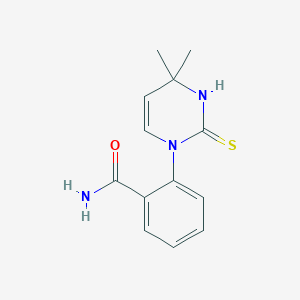

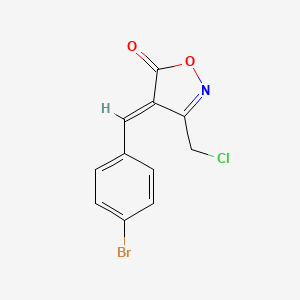

4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves the use of building blocks that can be further modified to obtain novel compounds. For instance, paper describes a one-pot reaction to synthesize [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives using 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one as a precursor. This method could potentially be adapted to synthesize the compound of interest by choosing appropriate electrophiles and reaction conditions. Similarly, paper outlines a green chemistry approach to synthesize 4-amino-1,2,4-triazines, which could be relevant for developing environmentally friendly synthesis routes for the target compound.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives is crucial for their chemical behavior and biological activity. Paper provides an example of the molecular structure determination of a triazine derivative using X-ray crystallography. The extensive intermolecular hydrogen bonding and pi-pi stacking interactions observed in the crystal structure could be indicative of the solid-state behavior of similar compounds, including the one under analysis.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazine derivatives is influenced by the presence of amino, thiol, and other substituent groups. These functionalities can participate in various chemical reactions, leading to a diverse array of products. For example, paper discusses the formation of imines from the reaction of 1,2,4-triazine derivatives with aldehydes, a transformation that could be relevant for the functionalization of the amino group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives, such as solubility, melting point, and stability, are important for their practical applications. Paper emphasizes the importance of studying these properties for the development of biologically active substances. The methods used for analyzing these properties, including elemental analysis, NMR, IR spectroscopy, and chromatography-mass spectrometry, are essential for a comprehensive understanding of the compound .

科学的研究の応用

1. Synthesis of Heterocyclic Compounds

- Research has explored the synthesis of various heterocyclic compounds, including 1,6-naphthyridin-5(6H)-ones, which are synthesized from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates through aminomethinylation with 1,3,5-triazine. This process highlights the utility of triazine derivatives in the synthesis of complex heterocycles (Balogh, Hermecz, Simon, & Pusztay, 2009).

2. Electrochemical Studies

- The electrochemical behavior of triazine derivatives, including those with thiol groups, has been extensively studied. These compounds exhibit specific redox behaviors that are valuable for understanding electrochemical processes in non-aqueous media (Farzinnejad, Beigi, Fotouhi, Torkestani, & Ghadirian, 2005).

3. Applications in Condensation Reactions

- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a compound related to 1,3,5-triazine, shows effectiveness in condensation reactions. This application is particularly relevant in the synthesis of amides and esters, highlighting the role of triazine derivatives in facilitating organic synthesis (Kunishima et al., 1999).

4. Investigation in Photovoltaic Devices

- The novel compound 4-{(2-amino-6-methylchromon-3-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (AMCMTT) has been synthesized and investigated for its potential application in photovoltaic devices. This research underscores the expanding role of triazine derivatives in the field of renewable energy and materials science (Halim et al., 2018).

5. Antimicrobial Agent Synthesis

- Triazine derivatives have been explored for their antimicrobial properties. The synthesis of novel s-triazines and their evaluation as potent antimicrobial agents demonstrate the potential of these compounds in pharmaceutical and agricultural applications (Shelke, 2020).

特性

IUPAC Name |

4-amino-2-(6-methylpyridin-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5S/c1-5-3-2-4-6(11-5)7-12-8(10)14-9(15)13-7/h2-4,7H,1H3,(H4,10,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDIRRYXHMIZEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2NC(=S)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)